molecular formula C12H9ClN2O2 B581773 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid CAS No. 1426958-49-7

6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B581773
CAS No.: 1426958-49-7
M. Wt: 248.666
InChI Key: VNVANSXPUFRFST-UHFFFAOYSA-N
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Description

6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid is a pyridine-based organic compound with the molecular formula C 12 H 9 ClN 2 O 2 and a molecular weight of 248.67 g/mol . Its structure features a chlorophenyl substituent and both amino and carboxylic acid functional groups, which make it a valuable multifunctional scaffold in medicinal chemistry and drug discovery research. The carboxylic acid group allows for further derivatization, such as amide bond formation, while the amino group can participate in nucleophilic reactions, enabling the synthesis of diverse compound libraries. As a chemical intermediate, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is typically supplied with a high purity level of 97% . Researchers should consult the safety data sheet for proper handling protocols. The recommended storage condition for this material is in a cool environment, such as a refrigerator at 2-8°C .

Properties

IUPAC Name

6-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-15-11(10)14/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVANSXPUFRFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208415
Record name 3-Pyridinecarboxylic acid, 6-amino-5-(4-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-49-7
Record name 3-Pyridinecarboxylic acid, 6-amino-5-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-amino-5-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step One-Pot Synthesis Using Sequential Catalysis

A promising approach involves adapting the one-pot two-step catalytic strategy reported for 6-amino-2-pyridone-3,5-dicarbonitrile derivatives . In this method, betaine and guanidine carbonate are employed as sequential catalysts to facilitate:

  • Knoevenagel condensation : Reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2-cyanocinnamomitrile.

  • Cyclization : Addition of cyanoacetamide derivatives to construct the pyridine ring, followed by hydrolysis to yield the carboxylic acid group.

Key optimizations include:

  • Catalyst selection : Betaine (10 mol%) for the condensation step (15 min, 100% conversion) , followed by guanidine carbonate (10 mol%) for cyclization (10 min, 100% conversion) .

  • Solvent system : Methanol enables efficient mixing and prevents byproduct formation.

Reaction conditions and yields for analogous systems are summarized below:

StepCatalystTimeConversionKey Intermediate
1Betaine15 min100%4-(4-chlorophenyl)-2-cyanocinnamomitrile
2Guanidine carbonate10 min100%Pyridine-3-carbonitrile derivative

This method’s advantage lies in its scalability and avoidance of intermediate isolation, though the hydrolysis step to convert nitriles to carboxylic acids requires further optimization.

Diazotization-Chlorination Strategy for Aryl Functionalization

The preparation of chlorinated pyridinecarboxylic acids, as demonstrated in CN104649965A , offers insights into introducing the 4-chlorophenyl group. The protocol involves:

  • Diazotization : Treatment of aminopyridine precursors with nitrous acid to generate diazonium salts.

  • Sandmeyer reaction : Replacement of the amino group with chlorine using CuCl, followed by Suzuki coupling to introduce the 4-chlorophenyl group.

Critical parameters include:

  • Temperature control : Diazotization at -5°C to 50°C prevents decomposition .

  • Chlorinating agents : CuCl in HCl/ethanol achieves regioselective chlorination at the 5-position.

For example:

6-Aminopyridine-3-carboxylic acidNaNO2/HClDiazonium saltCuCl6-Chloropyridine-3-carboxylic acid\text{6-Aminopyridine-3-carboxylic acid} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCl}} \text{6-Chloropyridine-3-carboxylic acid}

Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid introduces the aryl group . This method, however, risks over-chlorination and requires stringent purification.

Cyclocondensation of Pre-Functionalized Intermediates

A third route, inspired by pyrazolo[1,5-a]pyridine syntheses , employs cyclocondensation reactions to assemble the pyridine core with pre-installed substituents:

  • Formation of enaminonitriles : Reacting 4-chlorophenylacetonitrile with ethyl cyanoacetate yields a β-enaminonitrile.

  • Ring closure : Treatment with ammonium acetate in acetic acid generates the pyridine ring, with simultaneous introduction of the amino group.

Reaction optimization highlights:

  • Solvent effects : Ethanol promotes cyclization without side reactions .

  • Acid catalysis : Acetic acid (2 equiv) enhances reaction rate and yield (34–74% for analogous systems) .

This method’s modularity allows for late-stage functionalization but may necessitate protecting groups for the carboxylic acid moiety.

Hydrolysis of Nitrile Precursors

The hydrolysis of cyano groups to carboxylic acids, as detailed in CN1803772A , provides a pathway to install the 3-carboxylic acid group:

  • Nitrile synthesis : Reaction of 2-chloro-5-nitrapyrin with sulfuric acid yields 6-chloropyridine-3-carbonitrile .

  • Hydrolysis : Heating with aqueous NaOH converts the nitrile to carboxylic acid.

Optimized conditions include:

  • Acid concentration : Sulfuric acid (3:1 ratio to nitrapyrin) ensures complete conversion .

  • Temperature : Hydrolysis at 110–120°C avoids decarboxylation .

For instance:

6-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrileH2SO4/H2O6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid\text{6-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile} \xrightarrow{\text{H}2\text{SO}4/\text{H}_2\text{O}} \text{6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid}

Yields exceeding 90% are achievable, though the method requires careful pH control during workup .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
One-pot sequential catalysisHigh atom economy, minimal purificationRequires specialized catalysts70–85%
Diazotization-chlorinationRegioselective aryl introductionMulti-step, hazardous intermediates50–72%
CyclocondensationModular substitutionProtecting groups needed for carboxylic acid34–74%
Nitrile hydrolysisScalable, high purityHarsh acidic conditions85–92%

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 6

The amino group at position 6 distinguishes this compound from analogs with alternative substituents. For example:

  • 6-Chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid (CAS: N/A) replaces the amino group with a chloro substituent, likely altering electronic properties and hydrogen-bonding capacity. This substitution may reduce nucleophilicity and affect interactions with biological targets .

Table 1: Impact of Position 6 Substituents

Compound Position 6 Substituent Key Properties
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid -NH₂ Enhanced hydrogen bonding
6-Chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid -Cl Increased lipophilicity
6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid -CH₂OH Higher hydrophilicity

Variations in Aromatic Substituents

The 4-chlorophenyl group at position 5 is critical for steric and electronic effects:

  • 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1297536-44-7) introduces a ketone group at position 2, which may stabilize enol tautomers and modify binding affinities in enzymatic pockets .
  • 6-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid (CAS: 1261932-98-2) substitutes the 4-chlorophenyl group with a 3-chloro-5-fluorophenyl moiety, altering steric bulk and electronic distribution. Fluorine’s electronegativity could enhance metabolic stability .

Table 2: Aromatic Substituent Effects

Compound Aromatic Substituent Potential Impact
This compound 4-chlorophenyl Balanced lipophilicity and bulk
6-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid 3-chloro-5-fluorophenyl Enhanced metabolic stability
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid Polysubstituted phenyl Herbicidal activity (non-crop use)

Functional Group Modifications

  • 2-Amino-4-pyridinecarboxylic acid (CAS: 13362-28-2) lacks the 4-chlorophenyl group, reducing steric hindrance and possibly increasing rotational freedom, which could influence binding kinetics .

Biological Activity

6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10ClN2O2
  • Molecular Weight : 250.67 g/mol
  • IUPAC Name : this compound

This structure allows for various interactions with biological targets, primarily through its amino and carboxylic acid functional groups.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It has been investigated for:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial in therapeutic contexts where enzyme modulation can lead to desired pharmacological effects.
  • Receptor Modulation : It has potential as a receptor modulator, influencing signaling pathways that are critical in various diseases, including cancer and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines were reported to be in the range of 0.87–12.91 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase 9, a key marker of programmed cell death. In treated MCF-7 cells, caspase 9 levels reached 27.13 ± 0.54 ng/mL, compared to lower levels in control groups .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored:

  • COX-2 Inhibition : It has been shown to effectively inhibit COX-2 activity, a critical enzyme involved in inflammation. The IC50 values for COX-2 inhibition were comparable to known anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several case studies underscore the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study tested the compound against multiple cancer cell lines (MCF-7, T47D, MDA-MB-468) and found that it exhibited superior antiproliferative activity compared to traditional chemotherapeutics like Abemaciclib .
  • Evaluation of Toxicity : In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsIC50 Values (μM)
Anticancer (MCF-7)Induces apoptosis0.87 – 12.91
Anticancer (MDA-MB-231)Growth inhibition1.75 – 9.46
COX-2 InhibitionAnti-inflammatory effectsComparable to celecoxib
Acute Toxicity (Kunming mice)No observed toxicity up to 2000 mg/kg-

Q & A

Q. What are the recommended synthetic routes for 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

A common method involves a multi-step synthesis starting with condensation of 4-chlorobenzaldehyde and 2-aminopyridine, followed by cyclization and functional group modifications. Catalysts like palladium or copper and solvents such as DMF or toluene are critical for optimizing yield and purity. Reaction temperature (typically 80–120°C) and pH control during cyclization significantly impact intermediate stability. Post-synthesis purification via recrystallization or column chromatography is advised .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • HPLC-MS for purity assessment (>95% is standard for research-grade material).
  • FT-IR to identify carboxylic acid (–COOH) and amine (–NH₂) functional groups.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. How does the para-chlorophenyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing chlorine atom enhances the compound’s stability via resonance effects, increasing its lipophilicity (logP ~2.5–3.0). This substitution also impacts solubility, requiring polar aprotic solvents (e.g., DMSO) for biological assays. Computational modeling (DFT) can predict electronic effects on reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To mitigate:

  • Standardize solvent controls (e.g., ≤0.1% DMSO in cell-based assays).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays).
  • Compare results with structural analogs (e.g., 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Catalyst screening : Replace palladium with cheaper copper(I) iodide for cost-effective coupling steps.
  • Solvent optimization : Use toluene instead of DMF to reduce side reactions during cyclization.
  • Temperature gradients : Employ gradual heating (e.g., 50°C → 110°C) to control exothermic intermediates.
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What is the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

The para-chlorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). The pyridine-carboxylic acid moiety chelates metal ions in metalloenzymes. Modifying the amino group (–NH₂) to –NHR (R = alkyl/aryl) can improve selectivity, as seen in analogs with 10–100x higher potency against tyrosine kinases .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug discovery?

In vitro studies show moderate CYP3A4 inhibition (IC₅₀ ~15–20 μM), likely due to the chlorophenyl group’s π-π stacking with the heme cofactor. To reduce off-target effects:

  • Introduce electron-donating substituents (e.g., –OCH₃) on the phenyl ring.
  • Use deuterated analogs to slow metabolism and prolong half-life .

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